Cas no 1344506-23-5 ((2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol)

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol structure
1344506-23-5 structure
商品名:(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
CAS番号:1344506-23-5
MF:C8H9BrClNO
メガワット:250.52016043663
CID:6048489
PubChem ID:130975901

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
    • (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
    • EN300-1913508
    • 1344506-23-5
    • インチ: 1S/C8H9BrClNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
    • InChIKey: PUIYJAKPFORUNO-QMMMGPOBSA-N
    • ほほえんだ: [C@H](C1C=C(C=C(C=1)Br)Cl)(N)CO

計算された属性

  • せいみつぶんしりょう: 248.95560g/mol
  • どういたいしつりょう: 248.95560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913508-0.1g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
0.1g
$1320.0 2023-09-17
Enamine
EN300-1913508-10.0g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
10g
$6450.0 2023-05-24
Enamine
EN300-1913508-10g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
10g
$6450.0 2023-09-17
Enamine
EN300-1913508-0.25g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
0.25g
$1381.0 2023-09-17
Enamine
EN300-1913508-0.5g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
0.5g
$1440.0 2023-09-17
Enamine
EN300-1913508-1.0g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
1g
$1500.0 2023-05-24
Enamine
EN300-1913508-0.05g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
0.05g
$1261.0 2023-09-17
Enamine
EN300-1913508-1g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
1g
$1500.0 2023-09-17
Enamine
EN300-1913508-5.0g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
5g
$4349.0 2023-05-24
Enamine
EN300-1913508-2.5g
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol
1344506-23-5
2.5g
$2940.0 2023-09-17

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol 関連文献

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-olに関する追加情報

Introduction to (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol and Its Significance in Modern Chemical Biology

Compound with the CAS number 1344506-23-5, specifically identified as (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique stereochemistry and aromatic substitution pattern, has garnered considerable attention in recent years due to its potential applications in pharmaceutical research and drug development. The intricate structure of this molecule, featuring a chiral center and halogenated aromatic ring system, positions it as a promising candidate for further exploration in medicinal chemistry.

The stereochemistry of (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol is particularly noteworthy, as the (R)-configuration often imparts specific biological activities. Chiral molecules are central to many biological processes, and the precise three-dimensional arrangement of atoms can significantly influence their interactions with biological targets. In the context of drug design, achieving the correct stereochemical configuration is crucial for efficacy and safety. The presence of both bromo and chloro substituents on the aromatic ring adds another layer of complexity, potentially influencing electronic properties and metabolic stability.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol. These improvements are critical for facilitating further research and development, particularly in academic and industrial settings. The ability to produce chiral intermediates with high enantiomeric purity is a significant achievement, as it allows researchers to more accurately assess the biological activity of these molecules. Techniques such as asymmetric hydrogenation and chiral resolution have been instrumental in achieving these high standards.

The pharmacological potential of (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol has been explored in several recent studies. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. For instance, the bromo and chloro substituents can serve as pharmacophores, enhancing binding affinity to specific proteins. Additionally, the amine group provides a site for further functionalization, allowing for the creation of derivatives with tailored properties.

In vitro studies have begun to uncover the biological activity of this compound. Initial experiments indicate that it may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. The precise mechanism of action remains under investigation, but preliminary data suggest that it may modulate signaling pathways associated with inflammation. These findings are particularly exciting given the growing interest in targeted therapies that address the underlying causes of inflammation rather than merely alleviating symptoms.

The synthesis of analogs of (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol is an active area of research aimed at optimizing its pharmacological profile. By systematically modifying substituents on the aromatic ring or altering the length of the side chain, researchers can fine-tune properties such as solubility, metabolic stability, and target specificity. This approach leverages computational modeling and high-throughput screening to identify promising candidates for further development. The integration of these technologies has significantly accelerated the drug discovery process.

The role of computational chemistry in understanding the behavior of complex molecules like (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how these molecules interact with biological targets at an atomic level. This information is invaluable for designing experiments and predicting outcomes before conducting costly wet-lab studies. The ability to model stereochemical effects and electronic properties has particularly enhanced our understanding of how subtle structural changes can impact biological activity.

The future prospects for (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol are promising, with ongoing research aimed at elucidating its full potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one may play a crucial role in developing novel therapeutics that address unmet medical needs.

In conclusion, compound CAS number 1344506-23-5, identified as (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol, represents a significant advancement in chemical biology. Its unique structural features and promising pharmacological properties make it a valuable asset in drug discovery efforts. With continued research and development, this compound holds great potential for contributing to innovative treatments across various therapeutic areas.

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